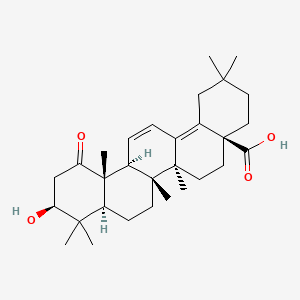

Myrica acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

310897-68-8 |

|---|---|

Molecular Formula |

C30H44O4 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(4aS,6aS,6aS,6bR,8aS,10S,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11-decahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30-/m0/s1 |

InChI Key |

MRZDEOWEUAMNTO-ZKORMJMLSA-N |

SMILES |

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C(=O)C[C@@H](C3(C)C)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |

Other CAS No. |

310897-68-8 |

Synonyms |

3beta-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid myrica acid |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ecological Context of Organic Acids in Myrica

Global Distribution and Specific Geographical Habitats of Myrica Species Rich in Organic Acids

Species of the Myrica genus are distributed across temperate and subtropical regions worldwide. encyclopedia.pub They are often found in challenging environments such as coastal areas and nutrient-poor lands. pharm.or.jp This adaptability is partly due to their ability to form symbiotic relationships with nitrogen-fixing bacteria in their root nodules, allowing them to thrive in nitrogen-depleted soils. wikipedia.orgnih.gov

Myrica rubra , commonly known as Chinese bayberry, is primarily found in China. cabidigitallibrary.org

Myrica esculenta , or box myrtle, is native to the Himalayan region, including India, Nepal, and China. encyclopedia.pubijpsonline.com

Myrica nagi , also referred to as bayberry, was first identified in India. nih.govfrontiersin.org

Myrica pensylvanica , or northern bayberry, is native to eastern North America.

Myrica faya is endemic to the Macaronesian islands of the Azores, Madeira, and the Canary Islands. acs.org

Myrica cerifera (wax myrtle) is distributed in North America, Bermuda, and the Caribbean. pharm.or.jpwikipedia.org

Diversity of Myrica Species as Sources of Organic Acids and Related Metabolites

The Myrica genus is a rich reservoir of various organic acids and other bioactive compounds. The specific composition can vary significantly between species.

Myrica rubra : The fruit contains citric acid as the main organic acid, with smaller amounts of oxalate, tartrate, succinate, and malate (B86768). cabidigitallibrary.org The leaves are a source of numerous compounds, including gallic acid, protocatechuic acid, 4-hydroxybenzoic acid, and caffeic acid. mdpi.com The bark and leaves also contain the flavonoid myricitrin, which is a rhamnoside of myricetin (B1677590). focusontoxpath.com

Myrica esculenta : This species is a notable source of phenolic compounds. ijpsonline.com Its leaves contain gallic acid, p-coumaric acid, oleanolic acid, and palmitic acid, among others. nih.gov The bark is known to contain myricetin. nih.gov

Myrica nagi : Myricetin was first isolated from the bark of this species. nih.govfrontiersin.org

Myrica pensylvanica : The berries of this plant are known for their waxy coating, which is not a true wax but a vegetable tallow. neocities.org

Myrica faya : The leaves and berries of this species contain a wide array of compounds. acs.orguma.pt Notably, quinic acid and its derivatives are significant in the leaves, while the berries are a rich source of cyanidin-3-glucoside. uma.pt

Myrica cerifera : The bark of this plant contains tannic and gallic acids, as well as a substance referred to as myricinic acid. henriettes-herb.com A new oleanane (B1240867) type triterpene named myrica acid was isolated from the twigs of this plant. pharm.or.jp

Table 1: Key Organic Acids and Related Compounds in Select Myrica Species

| Species | Key Organic Acids and Related Compounds | References |

|---|---|---|

| Myrica rubra | Citric acid, Oxalate, Tartrate, Succinate, Malate, Gallic acid, Protocatechuic acid, Caffeic acid | cabidigitallibrary.orgmdpi.com |

| Myrica esculenta | Gallic acid, p-Coumaric acid, Oleanolic acid, Palmitic acid, Myricetin | nih.govnih.gov |

| Myrica nagi | Myricetin | nih.govfrontiersin.org |

| Myrica faya | Quinic acid, Cyanidin-3-glucoside | uma.pt |

| Myrica cerifera | Tannic acid, Gallic acid, Myricinic acid, this compound | pharm.or.jphenriettes-herb.com |

Chemodiversity of Organic Acids Across Different Plant Parts

The concentration and type of organic acids in Myrica plants vary not only between species but also across different parts of the same plant, such as the leaves, bark, fruits, and roots.

Leaves : The leaves of Myrica rubra have been found to contain twenty-four different organic acids and their derivatives. mdpi.com Similarly, the leaves of Myrica esculenta contain compounds like gallic acid and p-coumaric acid. nih.gov

Bark : The bark of Myrica cerifera is a source of tannic and gallic acids. henriettes-herb.com The bark of Myrica esculenta has been used for its tannin content. nih.gov

Fruits : The fruits of Myrica rubra are characterized by a high content of citric acid. cabidigitallibrary.org The berries of Myrica faya are rich in cyanidin-3-glucoside. uma.pt

Roots : The roots of Myrica species have been traditionally used in Chinese medicine, indicating the presence of bioactive compounds. cabidigitallibrary.org

Table 2: Distribution of Organic Acids in Different Parts of Myrica Plants

| Plant Part | Myrica Species | Predominant Organic Acids and Related Compounds | References |

|---|---|---|---|

| Leaves | M. rubra, M. esculenta | Gallic acid, Protocatechuic acid, Caffeic acid, p-Coumaric acid | nih.govmdpi.com |

| Bark | M. cerifera, M. esculenta | Tannic acid, Gallic acid, Myricetin | nih.govhenriettes-herb.com |

| Fruits | M. rubra, M. faya | Citric acid, Cyanidin-3-glucoside | cabidigitallibrary.orguma.pt |

| Roots | M. rubra | Bioactive compounds used in traditional medicine | cabidigitallibrary.org |

Environmental and Edaphic Factors Influencing Organic Acid Accumulation in Myrica

The accumulation of organic acids and other secondary metabolites in plants is often influenced by environmental and soil (edaphic) conditions. For Myrica species, which frequently inhabit nutrient-poor and acidic soils, these factors play a crucial role.

Myrica plants are well-adapted to grow in nitrogen-depleted soils due to their nitrogen-fixing capabilities. wikipedia.orgnih.gov This adaptation likely influences their metabolic pathways, including the production of organic acids. While direct studies detailing the specific impact of edaphic factors on organic acid profiles in Myrica are not extensively covered in the provided search results, it is a well-established principle in plant physiology that soil pH, nutrient availability, and water stress can significantly alter the production of secondary metabolites. For instance, Myrica gale is often found in soils with a pH between 3.5 and 6, but can also grow in fens with a pH as high as 7.5, suggesting a wide tolerance that could be linked to variations in its chemical composition. neocities.org

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Organic Acids from Myrica

Optimization of Extraction Techniques for Organic Acid Profiles from Myrica Biomass

The initial step in obtaining organic acids from Myrica involves their extraction from the plant matrix. The choice and optimization of the extraction technique are paramount for maximizing yield and preserving the chemical structure of the acids. Various modern techniques offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and extraction time.

Solvent-assisted extraction is a foundational technique for isolating organic compounds from plant materials. The principle of "like dissolves like" governs this process, where the selection of a solvent with a polarity similar to the target organic acids is crucial for effective extraction. phcogrev.com The polarity of solvents can range from nonpolar to highly polar, and a systematic approach using solvents of varying polarities can provide a comprehensive profile of the organic acids present in Myrica biomass.

Successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, ethanol (B145695), and acetone, has been utilized for Myrica nagi. connectjournals.com This method allows for the separation of compounds based on their solubility in different solvents. For instance, ethanol has been effectively used to extract various compounds, including organic acids, from Myrica species. connectjournals.comnih.gov The choice of solvent is critical; for example, while methanol (B129727), ethanol, and ethyl acetate (B1210297) have been used to extract compounds from the fresh flesh of Myrica rubra, the resulting profiles of acids and other compounds varied significantly with each solvent. nih.gov The physical properties of organic acids, such as their solubility in water and organic solvents, are influenced by their molecular weight and the presence of other functional groups, which in turn affects the choice of extraction solvent. sci-hub.se

| Solvent | Polarity | Typical Organic Acids Extracted | Reference |

| Petroleum Ether | Nonpolar | Lipophilic acids | connectjournals.com |

| Chloroform | Intermediate | Less polar organic acids | connectjournals.com |

| Acetone | Polar aprotic | Various organic acids | connectjournals.com |

| Ethanol | Polar protic | Wide range of organic acids | connectjournals.comnih.gov |

| Methanol | Polar protic | Highly polar organic acids | nih.gov |

| Ethyl Acetate | Moderately polar | Broad spectrum of acids | nih.govnih.gov |

This table provides a general guide. The actual efficiency of extraction depends on the specific organic acids present in the Myrica biomass and the precise extraction conditions.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures and pressures to enhance the extraction of organic compounds from solid and semi-solid samples. raykolgroup.commdpi.comcsic.es These conditions increase the solubility of analytes, decrease the viscosity and surface tension of the solvent, and improve mass transfer rates, leading to rapid and efficient extractions with reduced solvent consumption. mdpi.com By keeping the solvent in a liquid state above its boiling point, PLE allows for deeper penetration into the sample matrix. mdpi.com The technique is versatile, allowing for the use of various solvents, and can even incorporate a clean-up step within the extraction cell. mdpi.com For acidic compounds, the addition of an acidifier like formic acid to the solvent can enhance recovery. csic.es

Supercritical Fluid Extraction (SFE) is a green extraction technology that often employs carbon dioxide (CO2) in its supercritical state, where it exhibits properties of both a liquid and a gas. greenskybio.commdpi.com This non-toxic, non-flammable solvent is particularly advantageous for extracting heat-sensitive compounds. mdpi.com The solvating power of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction of different compounds, including organic acids, flavonoids, and terpenes from Myrica. greenskybio.com Higher pressures may be necessary to effectively extract more polar compounds. greenskybio.com SFE is recognized for producing high-purity extracts free from hazardous solvent residues. greenskybio.commdpi.com Studies on bayberry kernel oil have shown that SFE yields a high number of volatile organic compounds. nih.gov

| Technique | Principle | Advantages for Organic Acid Extraction | Reference |

| PLE | Extraction with solvents at elevated temperature and pressure. | Reduced solvent use, faster extraction times, high efficiency. | mdpi.comcsic.es |

| SFE | Extraction using a fluid above its critical temperature and pressure (often CO2). | Green solvent, tunable selectivity, ideal for thermally labile compounds. | greenskybio.commdpi.com |

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. phcogrev.comscielo.brrsc.org This technique can significantly reduce extraction time and solvent consumption compared to conventional methods. scielo.brmdpi.com The efficiency of MAE is dependent on the dielectric properties of the solvent and the matrix. rsc.org Polar solvents are generally more effective at absorbing microwave energy. rsc.org MAE has been successfully applied to extract anthocyanins and other compounds from Chinese bayberry (Myrica rubra), demonstrating its potential for extracting organic acids as well. scielo.br The combination of ionic liquids with MAE (IL-MAE) has been shown to be a rapid and effective method for extracting various compounds, including myricetin (B1677590), from Myrica rubra leaves. mdpi.comresearchgate.net

Ultrasonic-Assisted Extraction (UAE), or sonication, employs high-frequency sound waves to create acoustic cavitation in the solvent. mdpi.comrsc.org The collapse of these cavitation bubbles near the sample surface generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer of intracellular compounds into the solvent. mdpi.com This method improves extraction efficiency and can often be performed at lower temperatures, which is beneficial for thermally sensitive organic acids. rsc.org UAE has been used to extract polyphenols from bayberry pomace and has been shown to be highly effective, especially when combined with other innovative solvents or techniques. nih.govnih.govresearchgate.net For example, studies on bayberry kernel oil extraction found that UAE yielded the highest oil content compared to other methods. nih.gov

| Technique | Mechanism | Key Advantages | Reference |

| MAE | Microwave energy heats the solvent and sample matrix, causing cell rupture. | Rapid extraction, reduced solvent volume, higher yields. | phcogrev.comscielo.br |

| UAE | Acoustic cavitation disrupts cell walls, enhancing mass transfer. | Increased efficiency, suitable for thermolabile compounds, can be combined with other methods. | mdpi.comrsc.org |

Deep Eutectic Solvents (DES) are emerging as green and efficient alternatives to conventional organic solvents. universiteitleiden.nl These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), which can be an organic acid, urea, or glycerol. universiteitleiden.nlmdpi.com The resulting mixture has a significantly lower melting point than its individual components. nih.gov

The physicochemical properties of DES, such as polarity and viscosity, can be tailored by selecting different HBA/HBD combinations and molar ratios, or by adding water. mdpi.com Organic acid-based DES are noted for being highly polar. mdpi.comtandfonline.com This tunability allows for the design of solvents optimized for the extraction of specific classes of compounds, including organic acids and polyphenols from Myrica. For instance, a DES system composed of choline chloride and oxalic acid was found to be highly effective for the ultrasonic-assisted extraction of myricetin from Myrica rubra leaves. researchgate.netrsc.org In another study, a deep eutectic supramolecular polymer (DESP) synthesized from β-cyclodextrin (HBA) and lactic acid (HBD) was used for the ultrasonic-assisted extraction of polyphenols from bayberry, demonstrating excellent extraction efficiency. nih.govnih.gov

| DES Component | Role | Example | Reference |

| Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with the HBD. | Choline Chloride, β-cyclodextrin | nih.govmdpi.com |

| Hydrogen Bond Donor (HBD) | Provides hydrogen atoms for bonding. | Oxalic Acid, Lactic Acid, Glycerol | nih.govmdpi.com |

Sophisticated Chromatographic Purification Strategies for Organic Acids

Following extraction, the crude extract contains a complex mixture of compounds. Sophisticated chromatographic techniques are essential to isolate and purify the target organic acids to a high degree.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. shimadzu.co.kr For the isolation of specific organic acids in larger quantities, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

In the context of Myrica research, preparative or semi-preparative HPLC has been utilized to isolate various bioactive compounds. researchgate.net The selection of the stationary phase (column) and mobile phase is critical for achieving successful separation of organic acids. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile (B52724), or methanol with an acidifier like formic or acetic acid), is commonly employed for the separation of organic acids. shimadzu.co.kr Ion-exclusion chromatography is another highly selective HPLC mode for separating weak acids. shimadzu.co.kr The optimization of HPLC conditions, including the mobile phase gradient, flow rate, and detection wavelength, is crucial for obtaining pure fractions of the desired organic acids from the complex Myrica extract. researchgate.net

Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Counter-Current Chromatography (CCC) and its high-speed variant, High-Speed Counter-Current Chromatography (HSCCC), are liquid-liquid partition chromatography techniques that eliminate the need for a solid stationary phase, thereby avoiding irreversible adsorption of the sample. selectscience.netplantaanalytica.com This method is particularly advantageous for the separation of polar compounds like phenolic acids from plant extracts.

In the context of Myrica species, HSCCC has been effectively used to separate various compounds, including myricanol (B191915), myricetrin, myricetin, and epigallocatechin gallate from the bark of Myrica rubra. mdpi.com For instance, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water was successfully employed for the HSCCC separation of myricanol. mdpi.com The separation efficiency in HSCCC is highly dependent on the partition coefficient (K) of the target compounds in the selected two-phase solvent system. mdpi.comnih.gov A successful separation is typically achieved when the K values are between 0.5 and 2.0. psu.edu

Centrifugal Partition Chromatography (CPC) operates on similar principles, utilizing centrifugal force to retain a liquid stationary phase while a liquid mobile phase is pumped through it. selectscience.netplantaanalytica.com CPC is highly versatile and can be scaled from analytical to industrial production. plantaanalytica.com A specialized mode, pH-zone refining CPC, is particularly effective for separating ionizable compounds like organic acids. This technique uses a retainer (a strong acid or base) in the stationary phase and a displacer (a weaker acid or base) in the mobile phase to elute compounds based on their pKa values and hydrophobicity, resulting in highly concentrated and well-separated fractions. rotachrom.com This makes it an ideal, though less commonly reported, method for purifying organic acids from Myrica extracts.

Macroporous Resin Adsorption and Desorption Techniques

Macroporous resin chromatography is a widely used technique for the enrichment and purification of polyphenols and organic acids from dilute plant extracts. ifoodmm.cn The method relies on the physical adsorption of compounds onto the resin's surface, followed by desorption with a suitable solvent. The selection of the appropriate resin is critical for achieving high adsorption and desorption ratios.

Studies on Myrica rubra (bayberry) pomace have demonstrated the efficacy of macroporous resins for purifying pigments and phenolic compounds. researchgate.net In one study, various resins were screened, and resin LX-68 showed the highest efficiency for refining red pigments from bayberry pomace. researchgate.net Another study on purifying anthocyanins from Myrica rubra pomace found that Diaion HP-2MGL resin provided the strongest adsorption. worldscientific.com The purification process typically involves optimizing conditions such as pH, temperature, and the ethanol concentration of the eluent to maximize recovery and purity. researchgate.networldscientific.commdpi.com For example, after adsorbing the extract onto the resin, impurities like sugars and amino acids can be washed away with water before eluting the target organic acids with an ethanol-water mixture. worldscientific.com

Size Exclusion and Ion-Exchange Chromatography for Organic Acids

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size or molecular weight. researchgate.net In the analysis of Myrica extracts, SEC is often used as a preliminary purification step to separate high-molecular-weight polymers and oligomers from smaller molecules like simple phenolic acids. researchgate.netresearchgate.net Sephadex LH-20 is a common sorbent used for this purpose, effectively separating monomeric phenols from polymeric proanthocyanidins. researchgate.net

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. nih.gov This technique is highly suitable for the separation of organic acids, which are typically anionic at neutral or slightly alkaline pH. shimadzu.compurolite.com In IEC, a stationary phase with charged functional groups is used to retain the charged analytes. The retained compounds are then eluted by changing the pH or ionic strength of the mobile phase. shimadzu.com IEC can effectively separate various organic acids and is often coupled with a conductivity detector for quantification. oiv.int To handle complex matrices like wastewater, which may contain interfering inorganic anions, ion-exclusion chromatography is often preferred. This method separates weak acids, like carboxylic acids, from strong inorganic acids. gcms.cz

Advanced Spectroscopic and Spectrometric Elucidation Methods for Organic Acid Structures

Once an organic acid is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. omicsonline.org It provides detailed information about the chemical environment of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

1D NMR: The first step in structural analysis is typically acquiring a 1D ¹H NMR spectrum. emerypharma.com This spectrum provides information on the chemical shift (indicating the electronic environment), integration (proportional to the number of protons), and multiplicity (splitting pattern, which reveals neighboring protons). emerypharma.com For a compound like gallic acid, the ¹H NMR spectrum is relatively simple, showing a characteristic singlet for the two aromatic protons (H-2 and H-6) and signals for the hydroxyl protons. nih.govresearchgate.net The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and their chemical shifts, distinguishing between carboxyl, hydroxyl-substituted aromatic, and unsubstituted aromatic carbons. nih.gov

2D NMR: For more complex molecules, 1D NMR spectra can become overcrowded and difficult to interpret. omicsonline.org 2D NMR experiments provide correlation data that reveal the connectivity between atoms. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system. epa.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to.

The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural confirmation of isolated organic acids from Myrica. epa.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy. mdpi.comnih.gov This high precision allows for the determination of the exact molecular formula of an analyte by distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in an analysis of Myrica rubra leaf extract, HRMS was used to identify 116 compounds, including 26 organic acids and their derivatives. mdpi.com Gallic acid, with a molecular formula of C₇H₆O₅, has a calculated exact mass of 170.02152. massbank.eu HRMS can confirm this with high confidence, typically providing a mass accuracy within a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information by analyzing the fragmentation patterns of a selected precursor ion. d-nb.info The precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. This fragmentation pattern serves as a structural fingerprint. For gallic acid ([M-H]⁻ ion at m/z 169), a characteristic fragmentation is the loss of a carbon dioxide molecule (CO₂, 44 Da) to produce a major fragment ion at m/z 125. mdpi.comresearchgate.netresearchgate.net Further fragmentation can also occur. This predictable fragmentation is used to identify gallic acid and its derivatives in complex mixtures, often in conjunction with liquid chromatography (LC-MS/MS). rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR a useful tool for identifying their presence. In the case of an organic acid like gallic acid, the IR spectrum would show:

A broad absorption band for the O-H stretching of the carboxylic acid and phenolic hydroxyl groups.

A sharp, strong absorption for the C=O (carbonyl) stretching of the carboxylic acid group.

Absorptions corresponding to C=C stretching within the aromatic ring and C-O stretching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. Phenolic compounds, including gallic acid, exhibit characteristic UV absorption maxima due to their aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. For gallic acid, the UV spectrum typically shows a main absorption maximum around 270-280 nm. rsc.org The deprotonated form, present at higher pH, shows a shift in the absorption maximum to a longer wavelength (bathochromic shift), for example, to around 323 nm. rsc.org This technique is often used as a detection method in HPLC (HPLC-UV) for quantifying phenolic acids. researchgate.net

Data Tables

Table 1: Spectroscopic Data for Gallic Acid

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, Acetone-d₆) | δ 7.14 (s, 2H, H-2, H-6) | nih.gov |

| ¹³C NMR (100 MHz, Acetone-d₆) | δ 166.82 (COOH), 145.11 (C-3, C-5), 137.77 (C-4), 121.15 (C-1), 109.22 (C-2, C-6) | nih.gov |

| HRMS (ESI-) | [M-H]⁻ at m/z 169.0131 | rsc.org |

| MS/MS of [M-H]⁻ at m/z 169 | Product ion at m/z 125 [M-H-CO₂]⁻ | mdpi.comresearchgate.net |

| UV-Vis (in water/methanol) | λmax ≈ 277 nm (protonated), λmax ≈ 323 nm (deprotonated) | rsc.org |

Table 2: Chromatographic Methods for Organic Acid Purification from Myrica

| Chromatography Type | Stationary Phase/Resin Example | Application Notes | Reference |

|---|---|---|---|

| Counter-Current (HSCCC) | Liquid-liquid system (e.g., n-hexane-ethyl acetate-methanol-water) | Effective for separating myricanol, myricetrin, and other phenolics from Myrica rubra. Avoids irreversible sample adsorption. | mdpi.commdpi.com |

| Macroporous Resin | LX-68, Diaion HP-2MGL, XAD7HP | Used for enrichment and purification of anthocyanins and phenolics from Myrica rubra pomace. Selected based on adsorption/desorption efficiency. | researchgate.networldscientific.commdpi.com |

| Size Exclusion (SEC) | Sephadex LH-20 | Used for preliminary fractionation to separate simple phenolics from oligomeric and polymeric compounds. | researchgate.net |

| Ion-Exchange (IEC) | Anion exchange resin | Separates organic acids based on their anionic charge. Often requires a suppressor for conductivity detection. | shimadzu.comoiv.int |

Chiroptical Spectroscopy for Stereochemical Assignment of Myrica Acids (if applicable)

While the original study establishing the structure of Myrica acid did so through chemical and other spectral evidence, the absolute configuration of complex chiral molecules like pentacyclic triterpenoids is now commonly confirmed using chiroptical spectroscopy. pharm.or.jpresearchgate.netuitm.edu.my These methods are highly sensitive to the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for this purpose. uitm.edu.mynih.govcjnmcpu.com

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orghmdb.ca ECD operates similarly but in the ultraviolet-visible region of the spectrum. nih.gov The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute stereochemistry.

Application: For a molecule like this compound, the experimental VCD or ECD spectrum would be measured. This experimental spectrum is then compared to a theoretically predicted spectrum generated through quantum mechanical calculations (e.g., using Density Functional Theory, DFT) for a specific, assumed absolute configuration (e.g., the 3S, 5R, etc., configuration). nih.govresearchgate.net A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.

Although no specific VCD or ECD studies have been published for this compound itself, this methodology is widely applied to other oleanane-type triterpenoids for the unambiguous determination of their absolute stereochemistry. researchgate.netnih.gov Given the complexity and multiple chiral centers in this compound, chiroptical spectroscopy represents the definitive modern method for confirming its complete 3D structure.

Biosynthetic Pathways and Metabolic Engineering Research for Organic Acids in Myrica

Elucidation of Precursor Utilization and Enzymatic Steps in Organic Acid Biosynthesis in Myrica

The production of organic acids in Myrica species draws from fundamental metabolic routes, primarily the shikimate and acetate (B1210297) pathways. These pathways provide the essential carbon skeletons that are subsequently modified by a series of enzymatic reactions to yield the final diverse products.

The biosynthesis of the various organic acids found in Myrica relies on two principal precursor pathways: the shikimate pathway for aromatic compounds and the acetate pathway for fatty acids and flavonoid components. researchgate.netviper.ac.in

The Shikimate Pathway is the central route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. wikipedia.org In Myrica, this pathway is crucial for synthesizing phenolic compounds. It begins with phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates, including shikimic acid and chorismic acid. wikipedia.orgslideshare.net These intermediates are precursors to:

Phenolic Acids : Gallic acid, which has been quantified in Myrica esculenta, can be formed from 3-dehydroshikimate, an early intermediate in the pathway, through the action of shikimate dehydrogenase and subsequent spontaneous rearrangement. viper.ac.inphcogj.comunesp.br

Flavonoids and Related Compounds : The aromatic amino acid phenylalanine, an end-product of the shikimate pathway, is the entry point for the phenylpropanoid pathway. nih.gov This pathway generates precursors like 4-coumaric acid, which is essential for the biosynthesis of flavonoids such as myricetin (B1677590) and cyclic diarylheptanoids like myricanol (B191915) in Myrica rubra. jst.go.jp

The Acetate Pathway utilizes acetyl-CoA, derived from the decarboxylation of pyruvic acid, as its primary building block. researchgate.net It contributes to Myrica acids in two significant ways:

Fatty Acid Synthesis : The fruit of the bayberry, Myrica pensylvanica, is distinguished by a thick surface layer of wax composed almost entirely of saturated triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs) with palmitate and myristate acyl chains. nih.govaspb.org The biosynthesis of these saturated fatty acids is initiated from acetyl-CoA via the acetate pathway. nih.gov

Flavonoid Synthesis : The acetate pathway also produces malonyl-CoA, which is a critical substrate, along with 4-coumaroyl-CoA (from the shikimate pathway), for the enzyme chalcone (B49325) synthase. nih.gov This is the first committed step in the flavonoid biosynthetic pathway, demonstrating that both the shikimate and acetate pathways are essential for producing these compounds. researchgate.net

Table 1: Key Organic Acids in Myrica and Their Biosynthetic Origins

| Organic Acid Type | Specific Examples | Primary Precursor Pathway | Source |

| Fruit Acids | Citric acid, Malic acid | TCA Cycle (from Glycolysis) | nih.govmaxapress.com |

| Phenolic Acids | Gallic acid | Shikimate Pathway | viper.ac.inphcogj.com |

| Flavonoids (Precursors) | Myricetin, Proanthocyanidins | Shikimate & Acetate Pathways | nih.govfrontiersin.org |

| Saturated Fatty Acids | Palmitic acid, Myristic acid | Acetate Pathway | nih.govaspb.org |

| Diarylheptanoids | Myricanol | Shikimate Pathway | jst.go.jp |

The synthesis of specific organic acids is governed by a series of enzymes that catalyze each step of the biosynthetic pathway.

In the case of the unique surface wax of Myrica pensylvanica, a novel pathway for TAG synthesis related to cutin biosynthesis has been proposed. nih.govaspb.org Radiolabeling studies using [14C]-acetate helped identify sn-2 monoacylglycerol as a key intermediate. nih.gov Key enzymes identified through transcriptomics with high expression in the fruit knobs include:

Acyl-ACP thioesterase B (FATB) : An enzyme that preferentially releases saturated fatty acids from the fatty acid synthase complex, consistent with the highly saturated nature of the wax. nih.gov

sn-2 Glycerol-3-phosphate acyltransferase (sn-2 GPAT) : This bifunctional enzyme acylates the sn-2 position of glycerol-3-phosphate and removes the phosphate (B84403) to produce sn-2 MAG, an unusual starting point for TAG synthesis. nih.gov

GDSL-motif lipase/transacylase : Believed to be involved in the subsequent acyl-CoA-independent reactions for DAG and TAG synthesis. nih.gov

For the biosynthesis of flavonoids like myricetin, several core enzymes of the phenylpropanoid pathway have been studied. The pathway proceeds from L-phenylalanine to the dihydroflavonol dihydromyricetin, which is then converted to myricetin. wikipedia.orgoup.com Key enzymes in this process are:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the first step in the phenylpropanoid pathway. nih.govresearchgate.net

Chalcone synthase (CHS) : The first committed enzyme in flavonoid biosynthesis. nih.govoup.com

Flavanone 3-hydroxylase (F3H) and Flavonol synthase (FLS) : These 2-oxoglutarate-dependent dioxygenases are responsible for converting flavanones to flavonols like myricetin. oup.com

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) : These enzymes add hydroxyl groups to the B-ring of the flavonoid structure, which is necessary to produce dihydroquercetin and dihydromyricetin, the respective precursors for quercetin (B1663063) and myricetin.

Regarding the primary organic acids that determine fruit taste, such as citric and malic acid, their accumulation is linked to enzymes in the tricarboxylic acid (TCA) cycle and related pathways. nih.gov Studies in Myrica rubra and other fruits show that enzymes like phosphoenolpyruvate carboxylase (PEPC) , malate (B86768) dehydrogenase (MDH) , citrate synthase (CS) , and aconitase (ACO) are central to the dynamic balance of these acids during fruit development. mdpi.com Furthermore, the activities of sucrose (B13894) metabolizing enzymes like sucrose-phosphate synthase (SPS) and acid invertase (AI) are closely related to the sugar-acid ratio in ripening bayberry fruit. mdpi.comresearchgate.net

Table 2: Key Enzymes in Myrica Organic Acid Biosynthesis

| Enzyme | Abbreviation | Role in Biosynthesis | Compound Class | Source |

| Acyl-ACP thioesterase B | FATB | Releases saturated fatty acids | Fatty Acids | nih.gov |

| sn-2 Glycerol-3-phosphate acyltransferase | sn-2 GPAT | Initiates novel TAG synthesis pathway | Fatty Acids | nih.gov |

| Phenylalanine ammonia-lyase | PAL | First step of phenylpropanoid pathway | Flavonoids, Lignin | researchgate.net |

| Chalcone synthase | CHS | First committed step of flavonoid pathway | Flavonoids | nih.govoup.com |

| Flavonol synthase | FLS | Catalyzes the formation of flavonols | Flavonoids | oup.com |

| Malate Dehydrogenase | MDH | Catalyzes interconversion of malate and oxaloacetate | Fruit Acids | mdpi.com |

| Citrate Synthase | CS | Catalyzes the first reaction of the TCA cycle | Fruit Acids | mdpi.com |

Genetic and Molecular Regulation of Organic Acid Biosynthesis in Myrica Species

The accumulation of organic acids is a tightly regulated process controlled at the genetic and molecular levels. This includes the expression of genes encoding biosynthetic enzymes and the overarching control exerted by transcription factors.

Modern molecular techniques have enabled the identification of specific genes responsible for organic acid production in Myrica.

In Myrica rubra, analysis of expressed sequence tags (ESTs) and RNA-sequencing (RNA-Seq) have identified numerous genes involved in flavonoid biosynthesis, which is responsible for the fruit's vibrant color. nih.govmdpi.com Key identified genes include those encoding:

Flavonoid 3′-hydroxylase (F3′H) mdpi.com

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , an enzyme that glycosylates anthocyanidins, increasing their stability. mdpi.comresearchgate.net

The full suite of anthocyanin structural genes: CHS, CHI, F3H, DFR, and ANS . nih.gov

In Myrica pensylvanica, transcriptome sequencing of the fruit's surface knobs led to the identification of highly expressed genes corresponding to the unique fatty acid pathway, including genes for FATB , sn-2 GPAT , and GDSL-motif lipase/transacylase . nih.gov Notably, genes for conventional TAG synthesis were expressed at levels more than 50-fold lower, highlighting the distinctiveness of this pathway. nih.gov

Table 3: Identified Genes in Myrica Organic Acid Biosynthesis

| Gene Name | Encoded Enzyme/Protein | Species | Pathway | Source |

| MrF3'H | Flavonoid 3′-hydroxylase | Myrica rubra | Flavonoid/Anthocyanin | mdpi.com |

| MrUFGT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Myrica rubra | Flavonoid/Anthocyanin | mdpi.comresearchgate.net |

| MrMYB1 | R2R3 MYB Transcription Factor | Myrica rubra | Regulation of Anthocyanin | nih.govmdpi.com |

| FATB | Acyl-ACP thioesterase B | Myrica pensylvanica | Fatty Acid | nih.gov |

| sn-2 GPAT | sn-2 Glycerol-3-phosphate acyltransferase | Myrica pensylvanica | Fatty Acid | nih.gov |

Transcriptomic and proteomic analyses provide a global view of the molecular changes that occur during the accumulation of organic acids in Myrica fruits.

Studies on Chinese bayberry (Myrica rubra) have shown that fruit ripening is a highly dynamic process at the molecular level. nih.gov Transcriptomic profiling revealed that over 3,600 genes are differentially expressed during ripening. nih.gov Specifically:

Flavonoid Pathway : All genes involved in anthocyanin biosynthesis were found to be significantly up-regulated as the fruit ripened and changed color. nih.gov This coordinated up-regulation suggests a sophisticated regulatory control mechanism.

Primary Metabolism : Analysis showed that energy-related metabolic pathways, including glycolysis and the pentose (B10789219) phosphate pathway, were enhanced during ripening, providing the necessary precursors and energy for the synthesis of secondary metabolites like flavonoids. nih.govd-nb.info

Fruit Acids : The concentration of citric acid, the predominant organic acid in M. rubra, decreases sharply during ripening. nih.gov However, transcriptome analysis showed that the core genes of the TCA cycle did not change significantly, suggesting that the regulation of acid levels may occur post-transcriptionally or through transport and vacuolar sequestration. nih.gov

Environmental Factors : An integrated transcriptomic and metabolomic study demonstrated that light is a critical factor for fruit quality. maxapress.com Lack of light significantly reduced the accumulation of sugars, flavonoids, and total anthocyanins, which correlated with the reduced expression of flavonoid synthesis genes. maxapress.com

While comprehensive proteomic studies on Myrica are emerging, research in other fruits like citrus shows a strong correlation between changes in the proteome (e.g., enzymes of glycolysis and the TCA cycle) and the accumulation of flavor compounds, including organic acids. d-nb.infonih.gov

Transcription factors (TFs) are master regulators that control the expression of entire biosynthetic pathways by binding to the promoter regions of structural genes. nih.gov In Myrica, the MYB family of TFs has been identified as playing a pivotal role in regulating flavonoid and anthocyanin accumulation.

In Myrica rubra, the R2R3-MYB transcription factor MrMYB1 has been functionally characterized as a key positive regulator of anthocyanin biosynthesis. nih.govmdpi.com Its expression level is tightly correlated with anthocyanin content in different tissues and cultivars. researchgate.net MrMYB1 is believed to activate the transcription of structural genes like MrDFR and MrUFGT. researchgate.net Like in many other plants, MrMYB1 likely functions as part of a regulatory complex, interacting with basic helix-loop-helix (bHLH) and WD40 repeat proteins to activate the full pathway. researchgate.net

Conversely, research has also identified negative regulators. MrMYB6 , a subgroup 4 MYB transcription factor from Chinese bayberry, was shown to negatively regulate the accumulation of both anthocyanins and proanthocyanidins, adding another layer of complexity to the control of flavonoid biosynthesis. researchgate.net The interplay between these positive and negative regulators fine-tunes the production of these phenolic compounds during fruit development. researchgate.netresearchgate.net

Strategies for Metabolic Engineering of Myrica Plants for Enhanced Organic Acid Production

The enhancement of organic acid production in Myrica plants through metabolic engineering represents a promising frontier for increasing the yield of valuable bioactive compounds, including the triterpenoid (B12794562) "Myrica acid" and various phenolic acids. While research specifically targeting the genetic modification of Myrica species for this purpose is still emerging, a range of established and innovative strategies applied to other plants and microorganisms for similar compounds can be adapted. These strategies primarily focus on manipulating the intricate biosynthetic pathways to channel metabolic flux towards the desired organic acids.

The biosynthesis of oleanane-type triterpenoids, such as this compound, originates from the mevalonate (B85504) (MVA) pathway. researchgate.netnih.gov The pathway begins with the synthesis of the C30 precursor, 2,3-oxidosqualene (B107256). nih.gov This precursor is then cyclized by specific oxidosqualene cyclases (OSCs), such as β-amyrin synthase, to form the basic triterpenoid skeleton. researchgate.netitb.ac.id Subsequent modifications, including oxidation and glycosylation, are carried out by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) to produce the vast diversity of triterpenoids. researchgate.netnih.gov

Metabolic engineering strategies for enhancing the production of these compounds typically involve several key approaches:

Overexpression of Key Biosynthetic Genes: A primary strategy is to increase the expression of endogenous or heterologous genes that code for rate-limiting enzymes in the biosynthetic pathway. For triterpenoid synthesis, this includes upregulating genes from the MVA pathway, such as HMG-CoA reductase (HMGR), which is a known rate-limiting step. researchgate.net Furthermore, overexpressing the specific oxidosqualene cyclase (OSC) that produces the desired triterpene skeleton (e.g., β-amyrin synthase for oleananes) can significantly increase the accumulation of the target compound. itb.ac.id

Transcriptional Regulation: The expression of genes within a biosynthetic pathway is often controlled by specific transcription factors (TFs). Identifying and overexpressing TFs that positively regulate the entire pathway can lead to a coordinated upregulation of all necessary enzymes. For instance, research in Ganoderma lucidum identified a bHLH transcription factor, GlbHLH5, that positively regulates the biosynthesis of Ganoderma triterpenoids. frontiersin.org The identification of homologous TFs in Myrica could provide a powerful tool for enhancing organic acid production. The application of elicitors, such as methyl jasmonate, is another method used to induce the expression of defense-related secondary metabolite pathways, including triterpenoids. itb.ac.id

Down-regulation of Competing Pathways: Metabolic pathways within a plant are interconnected and often compete for the same precursors. The biosynthesis of triterpenoids and sterols, for example, both use 2,3-oxidosqualene as a common precursor. uoa.gr A strategic approach involves the down-regulation of competing pathways to redirect the metabolic flow towards the desired product. By suppressing the expression of genes in the sterol biosynthesis pathway, such as cycloartenol (B190886) synthase, more 2,3-oxidosqualene can be made available for triterpenoid synthesis, thus boosting yields. uoa.gr

Heterologous Production (Synthetic Biology): When direct engineering of the native plant is challenging, the entire biosynthetic pathway can be reconstructed in a more easily manipulated heterologous host. nih.gov Microorganisms like Saccharomyces cerevisiae (yeast) and bacteria such as Escherichia coli have been successfully engineered to produce high levels of triterpenoids. researchgate.netacs.org This involves introducing all the necessary genes from the Myrica plant into the microbial host. This approach allows for rapid optimization and scale-up of production in controlled fermentation systems, independent of agricultural constraints. nih.gov

Table of Key Enzymes and Genes in Triterpenoid Biosynthesis

| Enzyme Class | Specific Enzyme Example | Gene Abbreviation | Role in Pathway | Metabolic Engineering Strategy |

|---|---|---|---|---|

| Reductase | HMG-CoA reductase | HMGR | Rate-limiting step in the MVA pathway, produces mevalonate. researchgate.net | Overexpression to increase precursor supply. |

| Synthase | Farnesyl pyrophosphate synthase | FPPS | Synthesizes farnesyl pyrophosphate (FPP), a C15 precursor. nih.gov | Overexpression to boost precursor levels. |

| Synthase | Squalene (B77637) synthase | SQS | Catalyzes the first committed step in triterpenoid synthesis, forming squalene from two FPP molecules. nih.gov | Overexpression to increase flux towards triterpenoids. |

| Oxidase/Epoxidase | Squalene epoxidase | SE | Converts squalene to 2,3-oxidosqualene. mdpi.com | Overexpression to enhance the direct precursor for cyclization. |

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase | βAS | Cyclizes 2,3-oxidosqualene to form the β-amyrin skeleton (oleanane-type). researchgate.netitb.ac.id | Overexpression of the specific OSC for the desired triterpenoid class. |

| Monooxygenase | Cytochrome P450 | CYP | Catalyzes oxidative modifications (e.g., hydroxylation, carboxylation) of the triterpene skeleton. itb.ac.id | Introduction/Overexpression of specific CYPs to produce the final compound. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gallic acid |

| Caffeic acid |

| Citric acid |

| Malic acid |

| Myricetin |

| Myricitrin |

| β-amyrin |

| 2,3-oxidosqualene |

| Mevalonate |

| Farnesyl pyrophosphate |

| Squalene |

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Myrica Acids

Total Synthesis Approaches for Myrica Acid Isomers or Analogs

The total synthesis of complex natural products like the Myrica acids represents a significant undertaking in organic chemistry. These endeavors are crucial for confirming their proposed structures and for providing access to larger quantities of the compounds and their analogs for extensive biological evaluation.

As of the current literature, a completed total synthesis of the specific oleanane (B1240867) triterpenoid (B12794562) known as this compound (3β-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid) or the closely related myriceric acids has not been extensively reported. However, the general approach to such complex polycyclic systems provides a roadmap for a potential synthesis.

A hypothetical retrosynthetic analysis for a this compound-type oleanane core would likely involve several key strategic disconnections:

Late-Stage Functionalization: The introduction of specific oxygenation patterns (hydroxyls, ketones) and the characteristic diene system would likely be planned for the later stages of the synthesis to avoid potential complications with early-stage reactions.

Ring Construction: The pentacyclic oleanane skeleton would be the primary target. Strategies could involve sequential ring closures (e.g., A→B→C→D→E) or convergent approaches where large, pre-functionalized fragments are coupled together.

Key Cyclization Reactions: Polyene cyclization reactions, often biomimetic, are a powerful tool for constructing multiple rings in a single step with stereocontrol. Other powerful reactions for forming the key carbocyclic framework include intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed cyclizations.

Starting Materials: The synthesis would likely commence from simpler, readily available chiral pool starting materials or employ asymmetric catalysis to establish the crucial stereocenters that dot the complex framework. For instance, the synthesis of related triterpenoids has often started from functionalized decalin systems, which represent the A/B or D/E ring systems.

The synthesis of the diarylheptanoid myricanol (B191915), another compound from Myrica species, has been achieved and involves different strategies, such as Suzuki-Miyaura coupling for macrocyclization, which highlights the diverse synthetic challenges presented by different classes of Myrica natural products. nih.govresearchgate.net

A major challenge in the synthesis of Myrica acids is the precise control of stereochemistry at multiple chiral centers. Any successful total synthesis must address this challenge through stereoselective or enantioselective methods.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials, where the existing stereocenters are carried through the synthetic sequence.

Substrate Control: Existing stereocenters in an advanced intermediate can direct the stereochemical outcome of subsequent reactions. For example, dihydroxylations or epoxidations can be directed by nearby hydroxyl groups. mdpi.comresearchgate.net

Catalytic Asymmetric Synthesis: The use of chiral catalysts to create key stereocenters from prochiral precursors is a modern and powerful strategy. For example, enantioselective allylic alkylations have been used to generate all-carbon quaternary centers in the synthesis of other complex natural products. rsc.org Cationic cyclizations can also proceed with high diastereoselectivity, controlled by existing chiral centers within the molecule. researchgate.net

While these methodologies are standard in modern synthetic chemistry, their specific application to the total synthesis of Myrica acids awaits exploration. The successful execution of such a synthesis would be a significant achievement, enabling further biological investigation.

Semi-Synthetic Derivatization of Isolated Myrica Acids

Given the difficulty of total synthesis, researchers have turned to semi-synthesis, where the natural product is isolated from its plant source and then chemically modified. This approach allows for the rapid generation of a library of analogs to probe biological activity and establish SAR.

Myriceric acid A, isolated from the bayberry, Myrica cerifera, has been a key substrate for semi-synthetic modification. nih.gov It was identified as a non-peptide endothelin receptor antagonist. nih.gov To improve its activity, chemical modifications were focused on altering its polarity and introducing new functional groups.

A significant finding was that the introduction of sulfate (B86663) groups dramatically enhanced the binding affinity for endothelin receptors. nih.gov The hydroxyl groups on the triterpenoid skeleton were targeted for sulfation, leading to a series of sulfated derivatives. These modifications resulted in compounds with 1.5 to 20 times higher affinity for the target receptors compared to the parent myriceric acid A. nih.gov This suggests that increasing the water solubility and introducing charged groups are beneficial for this particular biological activity.

Other potential modifications for triterpenoids include esterification or etherification of hydroxyl groups, modification of the carboxylic acid at C-28, and reactions on the ketone or diene functionalities. For example, derivatives of myricanol, a different class of compound from Myrica, have been created through methylation and acetylation to probe their biological effects. mdpi.com

Semi-synthetic derivatives are not only for enhancing potency but also serve as valuable tools to understand the mechanism of action. By systematically altering different parts of the molecule, researchers can identify the specific pharmacophore—the essential structural features required for biological activity.

For instance, the creation of both mono- and di-sulfated esters of myriceric acid A helped to pinpoint the importance and optimal placement of these charged groups for receptor binding. nih.gov Furthermore, the isolation of naturally occurring analogs like myriceric acid C and myriceric acid D, which differ in their oxygenation patterns, provides a natural set of probes to understand the structural requirements for activity. nih.gov

Derivatization can also be used to attach fluorescent tags or biotin (B1667282) labels, creating molecular probes that can be used to visualize the compound's interaction with cells or to identify its binding partners through pull-down assays. While not yet reported specifically for Myrica acids, this is a common and powerful application of semi-synthesis in chemical biology.

Structure-Activity Relationship (SAR) Investigations of Myrica Acids and Their Derivatives

SAR studies are fundamental to medicinal chemistry, providing a blueprint for the design of more effective therapeutic agents. For Myrica acids, the primary SAR investigations have revolved around their activity as endothelin receptor antagonists. nih.gov

The key findings from the study of myriceric acid A and its natural and semi-synthetic derivatives can be summarized as follows:

The Carboxylic Acid is Crucial: The presence of the carboxylic acid group at the C-28 position is likely critical for activity, as it provides a key interaction point with the receptor, possibly through ionic bonding or hydrogen bonding.

Hydroxylation Pattern Influences Activity: The specific placement of hydroxyl groups on the triterpenoid scaffold affects the binding affinity.

Sulfation Enhances Affinity: The addition of sulfate groups to the hydroxyl moieties significantly increases binding affinity. This suggests that the introduction of a highly polar, negatively charged group enhances the interaction with the endothelin receptor. The 20-fold increase in affinity observed for one of the sulfated derivatives underscores the dramatic impact of this modification. nih.gov

These SAR studies indicate that the triterpenoid backbone of Myrica acids acts as a rigid scaffold to present key functional groups—notably the C-28 carboxylic acid and strategically placed polar groups—for optimal interaction with the biological target.

Interactive Data Table: Myriceric Acid Derivatives and Endothelin Receptor Affinity

The following table summarizes the reported binding affinities of Myriceric Acid A and its derivatives for the endothelin receptor.

| Compound | Modification from Myriceric Acid A | Relative Binding Affinity Enhancement | Citation |

| Myriceric Acid A | Parent Compound | 1x (Ki = 66 ± 15 nM) | nih.gov |

| Sulfated Derivative 1 | Sulfation | 1.5 to 20 times | nih.gov |

| Sulfated Derivative 2 | Sulfation | 1.5 to 20 times | nih.gov |

| Sulfated Derivative 3 | Sulfation | 1.5 to 20 times | nih.gov |

Design and Synthesis of this compound Analogs for SAR Studies

The inherent bioactivities of myricetin (B1677590), a naturally occurring flavonoid, have spurred considerable interest in its chemical modification to enhance its therapeutic properties and explore its structure-activity relationships (SAR). researchgate.netnih.gov A primary challenge with myricetin is its poor water solubility, which can limit its bioavailability. researchgate.netmdpi.com Consequently, a significant focus of synthetic efforts has been the introduction of various functional groups and scaffolds to the myricetin backbone to improve its physicochemical properties and biological efficacy.

A common strategy involves the derivatization of myricetin by introducing moieties such as sulfonate groups, 1,3,4-thiadiazoles, 1,2,4-triazole (B32235) Schiff bases, and quinazolinone. d-nb.infonih.govd-nb.infonih.gov For instance, a series of myricetin derivatives incorporating sulfonate groups were synthesized and showed promising antibacterial activities. d-nb.info The synthetic route typically involves the reaction of myricetin with different benzenesulfonyl chlorides. d-nb.info Similarly, novel myricetin derivatives bearing a 1,3,4-thiadiazole (B1197879) scaffold have been synthesized and evaluated for their antibacterial and antiviral properties. d-nb.info

Another approach has been the incorporation of a quinazolinone moiety, a privileged scaffold in medicinal chemistry, into the myricetin structure. nih.govacs.org This has been achieved through a multi-step synthesis starting with the methylation and deglycosylation of myricetin, followed by reaction with substituted anthranilic acids. nih.govacs.org The resulting derivatives have demonstrated notable antibacterial and antiviral activities. nih.gov

Furthermore, the synthesis of myricetin derivatives containing a 1,2,4-triazole Schiff base has been reported. nih.govscispace.com These compounds were designed based on the principle of active splicing, combining the myricetin backbone with a biologically active triazole Schiff base structure. nih.govscispace.com The synthesis involves a multi-step process, and the resulting derivatives have shown good inhibitory effects against certain plant pathogens. nih.govscispace.com

The table below summarizes some of the synthesized myricetin analogs and their reported biological activities, providing insights into the SAR of this class of compounds.

| Derivative Class | Key Synthetic Step | Reported Biological Activity | Reference |

|---|---|---|---|

| Myricetin-sulfonate derivatives | Reaction with various benzenesulfonyl chlorides | Antibacterial against Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs), and Xanthomonas oryzae pv. oryzae (Xoo) | d-nb.info |

| Myricetin-1,3,4-thiadiazole derivatives | Coupling of myricetin with a 1,3,4-thiadiazole moiety | Antibacterial against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs); Antiviral against Tobacco Mosaic Virus (TMV) | d-nb.info |

| Myricetin-1,2,4-triazole Schiff base derivatives | Introduction of a triazole Schiff base structure to the myricetin backbone | Antibacterial against Xanthomonas axonopodis pv. citri (Xac) | nih.govscispace.com |

| Myricetin-quinazolinone derivatives | Reaction of a myricetin intermediate with substituted anthranilic acid | Antibacterial against Xanthomonas axonopodis pv. citri (Xac) and Pseudomonas syringae pv. actinidiae (Psa); Antiviral against Tobacco Mosaic Virus (TMV) | nih.govacs.org |

| Myricetin-disaccharide derivatives | Optimization of disaccharide myricetin analogs | α-glucosidase-inhibitory activity | researchgate.net |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the ligand-target interactions of myricetin and its analogs at the molecular level. researchgate.netsciforum.netmdpi.com These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding modes and stability of these compounds within the active sites of various protein targets. researchgate.netsciforum.netmdpi.com

Molecular docking studies have been employed to predict the binding affinity and orientation of myricetin and its derivatives with a range of biological targets. researchgate.netresearchgate.net For example, the binding interactions of myricetin with the cyclooxygenase (COX) enzymes have been investigated to understand its anti-inflammatory potential. researchgate.net Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. cambridgemedchemconsulting.comnih.gov

Following molecular docking, MD simulations are often performed to assess the dynamic stability of the predicted binding poses. researchgate.netsciforum.netmdpi.com These simulations provide a more realistic representation of the physiological environment and can reveal important conformational changes in both the ligand and the protein upon binding. sciforum.net For instance, MD simulations have been used to evaluate the stability of myricetin within the binding pocket of NADPH oxidase 2 (NOX2), suggesting a stable interaction over the simulation time. researchgate.netresearchgate.net

The insights gained from these computational studies are crucial for structure-based drug design and the rational optimization of myricetin analogs. By understanding the specific interactions that contribute to biological activity, it is possible to design new derivatives with improved potency and selectivity. oncodesign-services.comnih.gov

The table below presents a summary of computational studies performed on myricetin, highlighting the protein targets and the key findings from these in silico investigations.

| Compound | Protein Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Myricetin | NADPH Oxidase 2 (NOX2) | Molecular Docking, MD Simulation | Predicted to be stable within the binding pocket. | researchgate.netresearchgate.net |

| Myricetin | Cyclooxygenase-1 (COX-1) | Molecular Docking, MD Simulation | Showed high stability and low deviation in MD simulations, indicating good binding. | sciforum.netmdpi.com |

| Myricetin | Tumor Necrosis Factor-alpha (TNF-α) | Molecular Docking | Investigated for anti-inflammatory interactions. | sciforum.netmdpi.com |

| Myricetin | Dengue NS2B-NS3 protease | Molecular Docking, QSAR | Identified as a potential inhibitor with favorable binding interactions. | nih.govd-nb.inforesearchgate.net |

| Myricetin | B-cell lymphoma 2 (BCL-2) | Molecular Docking | Showed efficient binding, suggesting a potential role in apoptosis. | researchgate.net |

Mechanistic Investigations of Biological Activities of Myrica Acids Preclinical, in Vitro, and Molecular Levels

Molecular Mechanisms of Antioxidant Activity of Myrica Acids

The antioxidant capabilities of Myrica acids are a cornerstone of their therapeutic potential. These effects are not limited to direct interaction with reactive oxygen species (ROS) but also involve the modulation of the body's innate antioxidant systems.

Myrica acids demonstrate potent free radical scavenging activity, a key mechanism in combating oxidative stress. This capacity is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) tests.

Extracts from Myrica esculenta have shown significant radical scavenging potential. One study found that a methanolic extract of M. esculenta leaves exhibited strong DPPH and ABTS radical scavenging activity, with IC50 values of 39.29 μg/mL and 52.83 μg/mL, respectively researchgate.net. The antioxidant activity of compounds is often attributed to their hydrogen-donating ability, which neutralizes free radicals.

Isolated compounds from the Myrica genus also show remarkable activity. For instance, Adenodimerin A, a compound isolated from a Myrica species, was reported as highly active in a DPPH assay with an EC50 value of 7.9 ± 0.3 µM nih.gov. The scavenging potential of these compounds is often linked to their phenolic structure, which can effectively neutralize ROS and reactive nitrogen species (RNS) nih.gov. Studies on Myrica rubra have also confirmed its status as a source of antioxidant-rich compounds researchgate.net. The antioxidant activity measured by these chemical assays indicates the capacity of Myrica acids to directly neutralize harmful free radicals, thereby preventing oxidative damage to cellular components. nih.gov

Table 1: Free Radical Scavenging Activity of Myrica Extracts This table is interactive. You can sort the data by clicking on the column headers.

| Extract/Compound | Assay | IC50 / EC50 Value | Source |

|---|---|---|---|

| M. esculenta Methanolic Leaf Extract | DPPH | 39.29 µg/mL | researchgate.net |

| M. esculenta Methanolic Leaf Extract | ABTS | 52.83 µg/mL | researchgate.net |

| Adenodimerin A | DPPH | 7.9 ± 0.3 µM | nih.gov |

| M. nagi Polar Bark Extract | DPPH | 296.53 µg/ml | globalresearchonline.net |

Beyond direct scavenging, Myrica acids can bolster the body's own antioxidant defenses by modulating endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), are crucial for neutralizing free radicals generated during normal metabolic processes. nih.govmdpi.com

For example, the flavonoid myricetin (B1677590), found in Myrica rubra, has been shown to influence these enzyme systems. In a study using a carrageenan-induced paw edema model, myricetin significantly increased the serum levels of SOD nih.gov. SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. By increasing SOD levels, myricetin enhances the cell's ability to handle superoxide radicals, a primary component of oxidative stress. This modulation of enzymatic defenses represents an indirect but powerful antioxidant mechanism.

Myrica acids can influence key cellular signaling pathways that regulate the expression of antioxidant genes. A primary example is the Keap1/Nrf2 (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2) pathway, a central regulator of cellular resistance to oxidants nih.gov.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes. Research on Chinese bayberry (Myrica rubra) pomace wine demonstrated its ability to activate the Keap1/Nrf2 signaling pathway in HepG2 cells, protecting them from hydrogen peroxide-induced oxidative stress mdpi.com. This activation leads to an increased expression of intracellular antioxidant enzymes, which in turn eliminate ROS and protect cellular components from oxidative damage mdpi.com. Flavonoids present in Myrica leaves, such as myricitrin and quercetin (B1663063) 3-rhamnoside, have been identified as major contributors to cellular antioxidant activity nih.gov.

Pathways of Anti-inflammatory Action of Myrica Acids

The anti-inflammatory effects of Myrica acids are well-documented and are mediated through the inhibition of key inflammatory molecules and signaling cascades.

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Myrica acids have been shown to effectively suppress the production of these molecules.

Myricitrin, a flavonoid from Myrica species, demonstrated significant anti-neuroinflammatory properties by decreasing the production of IL-1β, IL-6, and TNF-α in the nigrostriatum of LPS-stimulated mice nih.govresearchgate.net. It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively nih.govresearchgate.net. Similarly, Myricetin 3-O-β-d-galactopyranoside (M3G) treatment on UVA-irradiated keratinocytes and dermal fibroblasts resulted in a dose-dependent decrease in the levels of COX-2, iNOS, TNF-α, IL-1β, and IL-6 mdpi.com. For example, at a concentration of 25 µM, M3G reduced the levels of these inflammatory mediators by 51-81% in keratinocytes mdpi.com. This direct inhibition of inflammatory mediators helps to alleviate the symptoms and progression of inflammatory conditions.

Table 2: Inhibition of Pro-inflammatory Mediators by Myrica Compounds This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Cell/Model Type | Mediator Inhibited | Concentration | % Inhibition / Effect | Source |

|---|---|---|---|---|---|

| Myricitrin | LPS-stimulated mice | IL-1β, IL-6, TNFα | Not specified | Significant decrease | nih.govresearchgate.net |

| Myricitrin | LPS-stimulated mice | COX-2, iNOS | Not specified | Suppressed expression | nih.govresearchgate.net |

| M3G | UVA-irradiated HaCaT Keratinocytes | COX-2 | 25 µM | 51.7% | mdpi.com |

| M3G | UVA-irradiated HaCaT Keratinocytes | iNOS | 25 µM | 55.9% | mdpi.com |

| M3G | UVA-irradiated HaCaT Keratinocytes | TNF-α | 25 µM | 66.6% | mdpi.com |

| M3G | UVA-irradiated HaCaT Keratinocytes | IL-1β | 25 µM | 52.6% | mdpi.com |

| M3G | UVA-irradiated HaCaT Keratinocytes | IL-6 | 25 µM | 81.3% | mdpi.com |

The production of pro-inflammatory mediators is largely controlled by upstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Myrica acids exert their anti-inflammatory effects by modulating these critical cascades.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Myricitrin has been found to block the activation of the NF-κB pathway in LPS-stimulated mice, thus preventing this cascade of events nih.govresearchgate.net. Myristic acid has also been shown to inhibit the LPS-induced inflammatory response through the NF-κB pathway in microglial cells rsc.org.

The MAPK family, which includes kinases like p38, JNK, and ERK, also plays a crucial role in inflammation. These kinases, when activated by inflammatory signals, can lead to the expression of inflammatory factors. Studies have revealed that myricitrin inhibits the LPS-activated MAPK signaling pathway by downregulating the phosphorylation of p38, JNK, and ERK nih.govresearchgate.net. By intervening at the level of these key signaling hubs, Myrica acids can effectively shut down the cellular machinery responsible for producing a broad spectrum of inflammatory molecules.

Regulation of Immune Cell Function in In Vitro Models

Myrica acids, particularly the flavonoid myricetin, have demonstrated notable immunomodulatory activities in various in vitro models. These compounds can influence the function of key immune cells, suggesting a potential to regulate inflammatory responses.

In models utilizing macrophage cell lines, myricetin has been shown to suppress the activation of inflammatory pathways. Specifically, it can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in RAW 264.7 macrophages. nih.govresearchgate.netnih.gov This suppression is linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov

Furthermore, myricetin affects the polarization of macrophages, which is a key process in determining the nature of an immune response. Studies have shown that myricetin can inhibit the M1 polarization of macrophages, which is associated with pro-inflammatory responses, and promote the switch to the M2 phenotype, which is involved in anti-inflammatory processes and tissue repair. nih.govnih.gov

The influence of myricetin extends to other immune cells as well. It has been found to modulate the activation of dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.gov In LPS-stimulated bone marrow-derived dendritic cells, myricetin decreased the secretion of IL-6 and IL-12 and inhibited the expression of co-stimulatory molecules like CD40 and CD86. nih.gov Additionally, myricetin has been observed to reduce plasma cell differentiation and immunoglobulin (IgM and IgG) secretion from primary human B cells in vitro, suggesting a role in modulating humoral immunity. nih.gov

Table 1: Effects of Myricetin on Immune Cell Functions in In Vitro Models

| Cell Type | Model | Treatment | Observed Effects | Reference |

| RAW 264.7 Macrophages | LPS Stimulation | Myricetin | Inhibition of TNF-α, IL-1β, and IL-6 production. nih.govresearchgate.net | nih.govresearchgate.net |

| RAW 264.7 Macrophages | LPS Stimulation | Myricetin | Inhibition of M1 polarization; promotion of M2 polarization. nih.gov | nih.gov |

| Bone Marrow-Derived Dendritic Cells | LPS Stimulation | Myricetin (10 µg/mL) | Decreased secretion of TNF-α, IL-6, and IL-12; inhibited expression of CD40 and CD86. nih.gov | nih.gov |

| Primary Human B Cells | B Cell Activation | Myricetin | Reduced plasma cell differentiation and secretion of IgM and IgG. nih.gov | nih.gov |

| Mouse EL-4 T Cells | PMA + Ionomycin Activation | Myricetin | Inhibited secretion and mRNA expression of IL-2. nih.gov | nih.gov |

Anti-cancer Mechanisms of Myrica Acids in Cellular Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Myrica acids, predominantly myricetin, have been extensively studied for their anti-cancer properties, with a significant body of research focusing on their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by causing cell cycle arrest.

In various cancer cell lines, myricetin treatment leads to a dose-dependent inhibition of cell viability. nih.govnih.gov This is often accompanied by the characteristic morphological and biochemical hallmarks of apoptosis, such as chromatin condensation and an increase in the population of apoptotic cells. nih.gov The induction of apoptosis by myricetin involves both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, which in turn facilitates the release of cytochrome c from mitochondria. nih.govresearchgate.net This triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govnih.gov